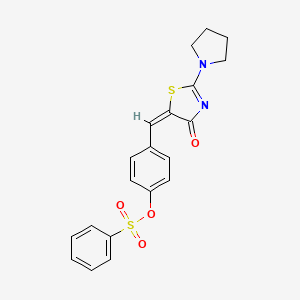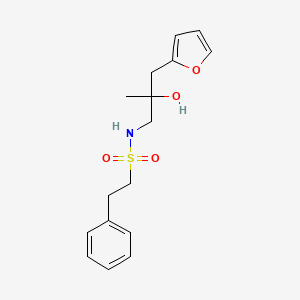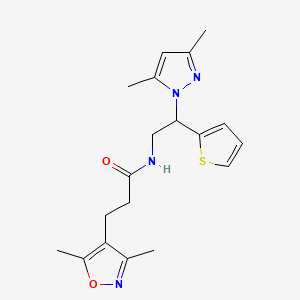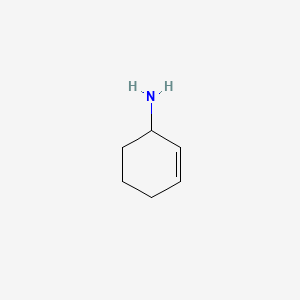
(E)-4-((4-oxo-2-(pyrrolidin-1-yl)thiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-((4-oxo-2-(pyrrolidin-1-yl)thiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a useful research compound. Its molecular formula is C20H18N2O4S2 and its molecular weight is 414.49. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((4-oxo-2-(pyrrolidin-1-yl)thiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((4-oxo-2-(pyrrolidin-1-yl)thiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
This compound, due to its structural features, exhibits significant potential in photodynamic therapy (PDT) for cancer treatment. The synthesis of related compounds with high singlet oxygen quantum yields indicates their efficacy as Type II photosensitizers. The research conducted by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlights the importance of such compounds. They demonstrated good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them very useful for PDT application in treating cancer through Type II mechanisms Pişkin, Canpolat, & Öztürk, 2020.
Catalytic Activity in Oxidation Reactions
The compound's relevance extends to its role in catalysis, specifically in the oxidation of olefins. Ghorbanloo et al. (2017) investigated dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands, showcasing the compound's utility in olefin oxidation processes. The catalytic activity was demonstrated by using hydrogen peroxide as an oxidant, where these complexes facilitated higher conversion rates, suggesting potential applications in chemical synthesis and industrial processes involving olefin oxidation Ghorbanloo, Jafari, Bikas, Krawczyk, & Lis, 2017.
Antimicrobial Activity
Research also extends into the antimicrobial domain, where derivatives of this compound have been synthesized and evaluated for their effectiveness against various bacteria and fungi. Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating their antimicrobial potential against a range of bacterial and fungal strains. This indicates the compound's versatility and potential applications in developing new antimicrobial agents Sarvaiya, Gulati, & Patel, 2019.
properties
IUPAC Name |
[4-[(E)-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-ylidene)methyl]phenyl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c23-19-18(27-20(21-19)22-12-4-5-13-22)14-15-8-10-16(11-9-15)26-28(24,25)17-6-2-1-3-7-17/h1-3,6-11,14H,4-5,12-13H2/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTSRNZBNGMMQN-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((4-oxo-2-(pyrrolidin-1-yl)thiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2978273.png)
![(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2978274.png)
![4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2978275.png)

![N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978279.png)
![5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2978282.png)


![N-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2978288.png)
![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2978289.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2978293.png)

